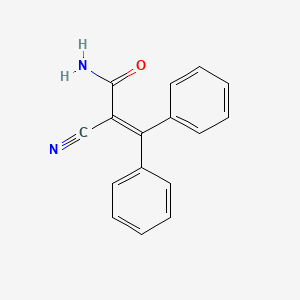

2-Cyano-3,3-diphenylprop-2-enamide

Description

Significance of Alpha,Beta-Unsaturated Nitriles and Carboxamides in Organic Synthesis

Alpha,beta-unsaturated nitriles and carboxamides are pivotal building blocks in organic synthesis. rsc.orgyoutube.com Their importance stems from the conjugated system created by the carbon-carbon double bond and the electron-withdrawing nitrile or carboxamide group. This arrangement activates the molecule for a range of chemical reactions.

These compounds are key precursors in the synthesis of more complex molecules, including heterocyclic compounds, which are prevalent in pharmaceuticals and natural products. researchgate.net The carbon-carbon double bond can undergo various addition reactions, while the nitrile and amide functionalities can be transformed into other useful chemical groups. The versatility of these functional groups makes them indispensable tools for synthetic chemists.

Carbonylation reactions represent an atom-efficient method for producing α,β-unsaturated carbonyl compounds, including amides and esters. rsc.org These reactions are a cornerstone of modern organic synthesis, allowing for the construction of complex molecular architectures from simpler starting materials.

Overview of 2-Cyano-3,3-diphenylprop-2-enamide in Contemporary Chemical Research

While specific research focusing solely on this compound is not extensively documented, its structural analogues have garnered significant attention in medicinal chemistry and materials science. For instance, the related compound (E)-2-cyano-N,3-diphenylacrylamide has been investigated for its potential anti-inflammatory properties. nih.gov This highlights the potential for this compound to serve as a scaffold for the development of new therapeutic agents.

The synthesis of such compounds is typically achieved through a Knoevenagel condensation reaction. researchgate.netchemspider.com This reaction involves the condensation of an active methylene (B1212753) compound, such as 2-cyanoacetamide (B1669375), with a carbonyl compound. In the case of this compound, the likely precursors would be benzophenone (B1666685) and 2-cyanoacetamide. The reaction is often catalyzed by a weak base, such as piperidine (B6355638) or triethylamine (B128534), and can be performed under various conditions, including microwave irradiation to accelerate the reaction time. researchgate.net

Interactive Data Table: Properties of a Structurally Related Compound

| Property | Value |

| Molecular Formula | C₁₆H₁₂N₂O |

| Appearance | Gray powder |

| Melting Point | 200.26 °C |

| Infrared (IR) Spectroscopy (cm⁻¹) | 3317 (N-H), 3053 (=C-H), 2227 (C≡N), 1682 (C=O), 1596 (N-H bend), 1531–1440 (C=C, Ar) |

| ¹H NMR (500 MHz, DMSO-d₆) δ (ppm) | 10.43 (s, 1H, NH), 8.30 (s, 1H, C=CH), 8.05–7.12 (m, 10H, Ar-H) |

Structure

3D Structure

Properties

CAS No. |

731-48-6 |

|---|---|

Molecular Formula |

C16H12N2O |

Molecular Weight |

248.28 g/mol |

IUPAC Name |

2-cyano-3,3-diphenylprop-2-enamide |

InChI |

InChI=1S/C16H12N2O/c17-11-14(16(18)19)15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10H,(H2,18,19) |

InChI Key |

XPQBSIDNBUQWRU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C(=C(C#N)C(=O)N)C2=CC=CC=C2 |

Origin of Product |

United States |

Synthetic Methodologies for 2 Cyano 3,3 Diphenylprop 2 Enamide and Its Analogues

Classical Approaches to Alpha,Beta-Unsaturated Amides

Classical synthetic strategies for α,β-unsaturated amides, including 2-cyano-3,3-diphenylprop-2-enamide, have long relied on condensation reactions that form the core carbon-carbon double bond of the molecule.

Knoevenagel Condensation Strategies

The Knoevenagel condensation is a cornerstone in the synthesis of α,β-unsaturated systems. This reaction involves the base-catalyzed condensation of a carbonyl compound, in this case, benzophenone (B1666685), with an active methylene (B1212753) compound such as 2-cyanoacetamide (B1669375). sigmaaldrich.comorganic-chemistry.org The reaction proceeds through a nucleophilic addition of the carbanion generated from the active methylene compound to the carbonyl group, followed by a dehydration step to yield the α,β-unsaturated product. sigmaaldrich.com

A notable example is the synthesis of the closely related (E)-2-cyano-N,3-diphenylacrylamide, which was achieved through the Knoevenagel condensation of 2-cyano-N-phenylacetamide and benzaldehyde (B42025) in toluene (B28343) with triethylamine (B128534) as a catalyst. unifap.br The reaction was carried out under magnetic stirring for 24 hours at a temperature of 105–110 °C. unifap.br This demonstrates the applicability of this method for creating diaryl-substituted cyanoacrylamides.

The choice of base and solvent can significantly influence the reaction's efficiency. While traditional methods often employ bases like piperidine (B6355638) or ammonia (B1221849) in organic solvents such as ethanol (B145695) or toluene, modern variations have explored greener alternatives. chemspider.comwikipedia.org Microwave irradiation has also been shown to accelerate the Knoevenagel condensation, often leading to higher yields in shorter reaction times. chemspider.com

| Reactants | Catalyst | Solvent | Conditions | Yield | Compound |

| 2-Cyano-N-phenylacetamide, Benzaldehyde | Triethylamine | Toluene | 105-110 °C, 24 h | - | (E)-2-Cyano-N,3-diphenylacrylamide unifap.br |

| 6-Nitroveratraldehyde, 2-Cyanoacetamide | Piperidine | Methanol | Reflux, 2 h | 100% | 2-Cyano-3-(4,5-dimethoxy-2-nitrophenyl)acrylamide wikipedia.org |

| Various Aldehydes, Cyanoacetamide | Triethylamine | NaCl solution | Microwave, 35 min | 90-99% | Various (E)-2-cyanoacrylamides chemspider.com |

Other Condensation and Olefination Reactions

Beyond the Knoevenagel condensation, other classical olefination reactions can be employed for the synthesis of α,β-unsaturated amides.

The Wittig reaction provides a powerful tool for the formation of alkenes from carbonyl compounds. masterorganicchemistry.comwikipedia.org This method involves the reaction of a phosphorus ylide, generated from a phosphonium (B103445) salt, with an aldehyde or ketone. wikipedia.org For the synthesis of this compound, this would entail the reaction of benzophenone with a phosphorus ylide derived from a 2-cyanoacetamide precursor. The stereochemical outcome of the Wittig reaction is dependent on the nature of the ylide; stabilized ylides generally lead to (E)-alkenes, while non-stabilized ylides favor the formation of (Z)-alkenes. unifap.br

The Horner-Wadsworth-Emmons (HWE) reaction is a modification of the Wittig reaction that utilizes a phosphonate (B1237965) carbanion. nrochemistry.commnstate.edu This method often offers advantages over the traditional Wittig reaction, such as the use of more nucleophilic and less basic carbanions and the easier removal of the phosphate (B84403) byproduct. nrochemistry.com The HWE reaction typically favors the formation of (E)-alkenes. nrochemistry.com The synthesis of this compound via the HWE reaction would involve the reaction of benzophenone with a phosphonate reagent bearing a cyanoacetamide moiety.

Transition-Metal-Catalyzed Syntheses

The advent of transition-metal catalysis has introduced highly efficient and selective methods for the synthesis of α,β-unsaturated amides, providing alternatives to classical approaches.

Palladium-Catalyzed Methodologies

Palladium catalysts are versatile tools for the formation of carbon-carbon and carbon-heteroatom bonds. The Heck reaction , a palladium-catalyzed cross-coupling of an unsaturated halide with an alkene, is a prominent method for synthesizing substituted alkenes. researchgate.net In the context of this compound, a potential strategy could involve the Heck coupling of a diphenyl-substituted vinyl halide with a suitable cyanoacetamide derivative, although direct arylation of a pre-formed cyanoacrylamide is also conceivable.

Palladium-catalyzed carbonylation reactions offer another route to α,β-unsaturated amides. These reactions can involve the coupling of vinyl halides or triflates with amines and carbon monoxide. For instance, the aminocarbonylation of vinyl bromides with isocyanides has been developed for the synthesis of α,β-unsaturated amides. nih.gov A potential application for the synthesis of the target compound could involve a palladium-catalyzed carbonylation of a diphenyl-substituted vinyl species in the presence of an ammonia equivalent.

Copper-Catalyzed Approaches

Copper-catalyzed reactions have emerged as a powerful and often more economical alternative to palladium-catalyzed methods for the formation of C-N bonds. The Chan-Lam coupling reaction, which involves the copper-catalyzed cross-coupling of an aryl boronic acid with an amine or amide, is a notable example. mnstate.edu This reaction can be conducted under mild conditions, often in the presence of air. mnstate.edu While typically used for N-arylation, variations of this methodology could potentially be adapted for the synthesis of β,β-diaryl-α,β-unsaturated amides.

Furthermore, copper catalysts have been employed in the direct synthesis of sulfonamides from aryl boronic acids, amines, and sulfur dioxide, showcasing the versatility of copper in facilitating multicomponent reactions. nih.gov

Rhodium-Catalyzed Cascade Reactions

Rhodium catalysts are known for their ability to promote a wide range of transformations, including cascade reactions that allow for the construction of complex molecules in a single step. For instance, rhodium(III)-catalyzed cascade cyclization/electrophilic amidation has been utilized for the synthesis of 3-amidoindoles and 3-amidofurans. While not a direct synthesis of the target acyclic amide, this highlights the potential of rhodium catalysis in forming C-N bonds in complex settings.

More directly relevant is the rhodium-catalyzed synthesis of β-branched amides through the asymmetric isomerization of allylamines. rsc.org Additionally, rhodium catalysis has been employed for the C-H difluoroallylation of α,β-unsaturated amides, demonstrating its utility in modifying pre-existing amide structures. nih.gov The synthesis of sterically hindered benzophenones via rhodium-catalyzed oxidative arylation of aldehydes also points to the potential of rhodium in constructing key precursors for the target molecule.

Green Chemistry Considerations in this compound Synthesis

Green chemistry aims to design chemical processes that reduce or eliminate the use and generation of hazardous substances. bepls.com For the synthesis of this compound via Knoevenagel condensation, several green strategies have been developed to improve the environmental profile of the reaction. tandfonline.com

Key green approaches focus on:

Benign Solvents: Replacing traditional volatile organic solvents with water, which is non-toxic, non-flammable, and inexpensive. ijcps.orgrsc.org Successful Knoevenagel condensations have been reported using water as the medium with various catalysts. ijcps.orgrsc.org

Solvent-Free Conditions: Performing the reaction without any solvent minimizes waste and simplifies purification. A solvent-free Knoevenagel condensation of benzaldehydes using environmentally benign amines or ammonium (B1175870) salts as catalysts has been demonstrated to be highly efficient. tandfonline.com

Alternative Catalysts: Replacing hazardous catalysts like pyridine (B92270) with more benign alternatives. tandfonline.com Examples include using nickel salts in water ijcps.org, DABCO-based ionic liquids that can be recycled rsc.org, or simple ammonium salts. tandfonline.com

Energy Efficiency: Employing methods that operate at room temperature or use alternative energy sources like visible light can significantly reduce energy consumption. A photocatalytic Knoevenagel condensation using rose bengal as an organic photosensitizer in water has been shown to proceed smoothly under visible light. rsc.org

These green protocols offer significant advantages, including simpler workup procedures, shorter reaction times, high product yields, and improved safety and environmental profiles. ijcps.orgrsc.org

| Green Approach | Catalyst System | Substrates | Conditions | Advantages | Ref |

| Aqueous Medium | Ni(NO₃)₂·6H₂O (5 mol%) | Aromatic Aldehydes, Malononitrile | Water, Room Temp, 10 min | High yield, simple workup, short reaction time | ijcps.org |

| Solvent-Free | Ammonium Bicarbonate | Benzaldehydes, Malonic Acid | Solvent-Free, 100 °C, 15 min | Avoids toxic pyridine/piperidine, high conversion | tandfonline.com |

| Aqueous Medium, Recyclable Catalyst | [C₄dabco][BF₄] Ionic Liquid | Aldehydes/Ketones, Active Methylene Compounds | Water, Room Temp | Excellent yields, simple procedure, catalyst recyclable 7 times | rsc.org |

| Photocatalysis in Water | Rose Bengal | Aromatic Aldehydes/Ketones, Active Methylene Compounds | Water, Visible Light | Sustainable, neutral medium, works for ketones | rsc.org |

This table summarizes various green chemistry approaches applicable to the synthesis of this compound and its analogues.

Mechanistic Investigations of Reactions Involving 2 Cyano 3,3 Diphenylprop 2 Enamide

Nucleophilic Addition Pathways

The electron-withdrawing nature of the cyano and amide groups renders the β-carbon of the α,β-unsaturated system in 2-cyano-3,3-diphenylprop-2-enamide highly electrophilic and thus susceptible to attack by nucleophiles. This reactivity is central to many of its synthetic applications.

Michael-Type Additions

The conjugate addition of nucleophiles, known as the Michael addition, is a characteristic reaction of this compound and related α,β-unsaturated cyano compounds. This pathway involves the attack of a soft nucleophile on the electrophilic β-carbon of the double bond. The reaction proceeds through a resonance-stabilized enolate intermediate, which is subsequently protonated to yield the addition product.

A variety of nucleophiles can participate in Michael-type additions with related cyanoacrylamides, including amines, thiols, and carbanions. For instance, the reaction of cyanoacetanilides with 3,3-bis(methylthio)-2-cyano-N-arylacrylamides proceeds via a conjugate addition mechanism. researchgate.net While specific studies on this compound are not extensively documented in this exact context, the reactivity is expected to be analogous. The two phenyl groups at the β-position, however, introduce significant steric hindrance, which may influence the reaction rates and the feasibility of additions with bulky nucleophiles.

| Nucleophile Type | Product Type | Mechanistic Notes |

| Amines | β-Amino acid derivatives | Reversible addition is possible; outcome can be thermodynamically or kinetically controlled. |

| Thiols | Cysteine-adducts | Generally a rapid and reversible reaction under physiological conditions. |

| Carbanions | Functionalized carbon chains | Formation of a new carbon-carbon bond; often used in tandem reactions. |

This table represents expected reactivity based on general principles of Michael additions and studies on analogous compounds.

Intramolecular Cyclization Mechanisms

The products of initial nucleophilic additions to this compound can contain functional groups that are poised for subsequent intramolecular reactions. If the attacking nucleophile contains a second reactive site, an intramolecular cyclization can occur, leading to the formation of heterocyclic rings. This strategy is a cornerstone for the synthesis of a diverse array of cyclic compounds.

For example, reactions with bidentate nucleophiles, such as hydrazine (B178648) or hydroxylamine, can lead to the formation of five- or six-membered rings. The initial Michael addition is followed by an intramolecular condensation or addition to either the cyano or the amide group. The regioselectivity of the cyclization is dependent on the reaction conditions and the nature of the nucleophile. Studies on similar substrates, like 2-cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide, have demonstrated that the cyanoacetamido moiety can be a versatile tool for regioselective cyclizations to form thiophenes, thiazoles, pyrazoles, and other heterocycles. researchgate.net Similarly, the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with 2-cyanoacetamide (B1669375) leads to a product that can be a precursor for further cyclizations. mdpi.com

Pericyclic Reactions and Rearrangements

Pericyclic reactions, which proceed through a concerted cyclic transition state, represent another important class of transformations for compounds like this compound.

Cycloaddition Reactions (e.g., [3+2] Cycloadditions)

The electron-deficient double bond in this compound makes it a good dienophile or dipolarophile in cycloaddition reactions. In Diels-Alder reactions ([4+2] cycloadditions), it can react with dienes to form six-membered rings. Theoretical studies on the reactivity of similar (E)-2-aryl-1-cyano-1-nitroethenes with cyclopentadiene (B3395910) have shown that both carbo- and hetero-Diels-Alder reactions are possible. doi.org

Furthermore, the nitrile group itself can participate in cycloadditions. For example, formal [2+2+2] cycloaddition strategies have been developed for the synthesis of polycyclic pyridine (B92270) derivatives, where an unactivated cyano group acts as a dienophile. nih.gov In the context of [3+2] cycloadditions, this compound can react with 1,3-dipoles such as azides or nitrile oxides to furnish five-membered heterocyclic rings.

| Reaction Type | Reactant Partner | Resulting Heterocycle |

| [4+2] Diels-Alder | Conjugated Diene | Substituted Cyclohexene |

| [3+2] Cycloaddition | Azide | Tetrazole |

| [3+2] Cycloaddition | Nitrile Oxide | Oxadiazole |

This table outlines potential cycloaddition pathways based on the known reactivity of similar α,β-unsaturated cyano compounds.

Isomerization Processes

The double bond in this compound can exist as either the (E) or (Z) stereoisomer. The relative stability of these isomers is determined by the steric interactions between the substituents. Due to the presence of two bulky phenyl groups on the same carbon atom (C3), only one geometric isomer is typically formed and isolated.

However, in related compounds where C3 has two different substituents, E/Z isomerization can be a significant process, often catalyzed by acid, base, or light. For instance, studies on 3-amino-2-cyanoacrylates have highlighted the complexities and potential for confusion in assigning the stereochemistry of the double bond, with interconversion being possible under certain analytical conditions. researchgate.net The photoisomerization of (E)-dehydrozingerone and its derivatives to the (Z) isomers upon UV irradiation has also been investigated, with the efficiency depending on the solvent and wavelength. mdpi.com While the C3-diphenyl substitution on the target molecule largely prevents E/Z isomerism, conformational isomers (atropisomers) related to the rotation of the phenyl rings might exist.

C-H Activation and Functionalization Mechanisms

Direct functionalization of the C-H bonds of the phenyl rings in this compound offers a modern and efficient route to create more complex derivatives without the need for pre-functionalized starting materials. These reactions are typically catalyzed by transition metals.

The amide group can act as a directing group in ortho-C–H activation of one of the phenyl rings. A transition metal catalyst, such as palladium or rhodium, can coordinate to the amide and subsequently activate a nearby C-H bond. This allows for the introduction of a variety of functional groups at the ortho position. While specific examples for this compound are not prominent in the literature, this approach is well-established for other aromatic amides. The reaction proceeds through a cyclometalated intermediate, which then reacts with a coupling partner to afford the functionalized product and regenerate the catalyst. The presence of two phenyl rings offers the potential for single or double C-H functionalization, although controlling the selectivity would be a significant challenge.

| Catalyst | Coupling Partner | Functionalization Type |

| Palladium(II) | Alkenes, Alkynes | C-H Alkenylation/Alkynylation |

| Rhodium(III) | Electrophiles | C-H Halogenation, Amidation |

| Ruthenium(II) | Organoboron reagents | C-H Arylation |

This table illustrates potential C-H activation strategies based on established methodologies for related aromatic amides.

Photochemical Reactivity and Mechanisms of Related Enamides

The photochemical behavior of enamides is a rich field of study, revealing divergent reactivity pathways that are highly dependent on reaction conditions and substrate structure. nsf.gov Unlike ground-state thermal reactions, photoreactions proceed through electronically excited states, where the short lifetimes of reactive species like singlets or triplets dictate the reaction's trajectory. nsf.gov The nature of these excited states can be influenced by factors such as temperature, leading to significant changes in product chemoselectivity. nsf.gov

One notable example involves enamides tethered to a phenyl ketone, which can undergo either a [3+2]-photocycloaddition or a Paternò-Büchi reaction. nsf.gov The chemoselectivity of this process is strikingly dependent on temperature. At lower temperatures, the Paternò-Büchi reaction is favored, while at higher temperatures, the [3+2]-photoproduct becomes the major product. nsf.gov This temperature dependence is rationalized by the reaction rates of a common triplet 1,4-biradical intermediate. nsf.gov The formation of different products from the same excited state highlights the nuanced control achievable in photochemical reactions. nsf.gov

| Entry | Temperature (°C) | Product Ratio (2a:3a) |

|---|---|---|

| 1 | -40 | 1 : 0.1 |

| 2 | -5 | 1 : 0.5 |

| 3 | 25 | 1 : 0.8 |

| 4 | 70 | 1 : 1.1 |

Enamide 1a refers to an enamide tethered to a phenyl ketone; Product 2a is the Paternò-Büchi product; Product 3a is the [3+2]-photoproduct.

Further mechanistic diversity is seen in the photocyclization of coumarinoyl enamides. rsc.org Investigations involving controlled experiments and intermediate-trapping indicate that the formation of minor isomers proceeds through a stepwise, radical [2+2+2] cycloreversion/cycloaddition mechanism. rsc.org Deuterium labeling studies on both aroyl and alkenoyl enamides suggest that a rsc.orgacs.org hydrogen shift is a key mechanistic step, though different hydrogen atoms are involved depending on the substrate class. rsc.org

More recently, visible-light photoredox catalysis has emerged as a powerful tool for the functionalization of enamides. uiowa.edu This approach utilizes the ability of photoredox catalysts to undergo single-electron transfer (SET) or energy transfer (EnT) from their long-lived excited states. uiowa.edu This strategy allows enamides, which are versatile reactants in two-electron chemistry, to participate in single-electron processes, opening up novel pathways for constructing complex molecules. uiowa.edu

Computational and Theoretical Mechanistic Studies

Computational and theoretical studies have become indispensable for elucidating the complex mechanisms of reactions involving enamides. Density Functional Theory (DFT) calculations, in particular, provide deep insights into reaction pathways, transition states, and stereochemical outcomes. acs.orgacs.org

A prime example is the investigation of the asymmetric hydrogenation of E/Z mixtures of enamides catalyzed by N,P-Iridium complexes. acs.org A combination of experimental work and DFT calculations revealed the existence of at least two distinct mechanistic pathways leading to an enantioconvergent hydrogenation, where both E and Z isomers produce the same product enantiomer. acs.org

For α-aryl enamides, a rapid isomerization of the double bond occurs, resulting in a kinetic resolution of the two isomers. acs.org

For α-alkyl enamides, which lack double bond isomerization, a chelation-controlled hydrogenation of both isomers leads to the same enantiomeric product. DFT calculations successfully supported this uncommon observation, predicting the correct absolute configuration. acs.org

In a different system, the mechanism of asymmetric hydrogenation of prochiral enamides by neutral bis(phosphine) cobalt precatalysts was explored using DFT. acs.org These calculations supported experimental findings from kinetic and deuterium-labeling studies, establishing that the irreversible addition of H₂ to the bound enamide is the rate- and selectivity-determining step. acs.org The theoretical models also provided evidence for a two-electron redox cycle involving cobalt(0) and cobalt(II) intermediates. acs.org In situ spectroscopic monitoring confirmed that the (L*)Co(enamide) complex is the catalyst's resting state. acs.org

| Parameter | Finding | Method |

|---|---|---|

| Rate Law | First order in catalyst and H₂ | Variable Time Normalization Analysis |

| Enamide Concentration | Independent of rate | Variable Time Normalization Analysis |

| Catalyst Resting State | (R,R)-(iPrDuPhos)Co(enamide) | UV-vis and EPR Spectroscopy |

| Rate-Determining Step | H₂ addition to bound enamide | DFT Calculations & D-Labeling |

Theoretical approaches are not limited to transition-metal catalysis. The nucleophilicity of enamides has been quantified using the Mayr linear free energy relationship (log k (20 °C) = sN(E + N)). researchgate.net By determining the reactivity parameters N and sN from the kinetics of reactions with benzhydrylium ions, the nucleophilicities of various enamides were established to be similar to those of enol ethers and certain heterocycles. researchgate.net These parameters allow for the reliable prediction of rate constants for reactions with various electrophiles, providing a powerful tool for understanding and predicting reactivity in organocatalytic transformations. researchgate.net

Structural Elucidation and Conformational Analysis of 2 Cyano 3,3 Diphenylprop 2 Enamide

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 2-Cyano-3,3-diphenylprop-2-enamide, both ¹H and ¹³C NMR are required for a complete assignment.

In the ¹H NMR spectrum, the protons of the two phenyl groups are expected to appear as complex multiplets in the aromatic region (typically δ 7.2-7.8 ppm). Due to steric hindrance, the two phenyl rings are chemically non-equivalent, which may lead to a broader or more complex set of signals than for a single phenyl group. The primary amide group (-CONH₂) should give rise to a broad singlet, integrating to two protons. The chemical shift of these amide protons can be highly variable and is dependent on solvent and concentration.

The ¹³C NMR spectrum provides critical information about the carbon skeleton. Key signals would include the amide carbonyl carbon (C=O) around 163-168 ppm, the nitrile carbon (C≡N) near 116-118 ppm, and the two olefinic carbons of the propenamide backbone. mdpi.com The carbon atom bearing the cyano group (C2) is expected at approximately 107-110 ppm, while the carbon atom bonded to the two phenyl rings (C3) would appear further downfield. mdpi.com The carbons of the two non-equivalent phenyl rings would result in a series of signals in the 125-140 ppm range.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on data from structurally similar compounds like (E)-2-cyano-N,3-diphenylacrylamide and various 2-cyano-3,3-diphenylacrylates.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Amide (-CONH₂) | Broad singlet, ~7.5-8.5 | ~164 |

| Phenyl (Ar-H) | Multiplet, ~7.2-7.8 | ~125-140 |

| Olefinic C=C (CN) | - | ~108 |

| Olefinic C =C(Ph)₂ | - | ~150 |

| Nitrile (-C N) | - | ~117 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the specific functional groups within a molecule by measuring their characteristic vibrational frequencies. The IR spectrum of this compound is expected to show several distinct absorption bands that confirm its structure.

The most prominent features would be associated with the primary amide, the nitrile, and the unsaturated system. The N-H stretching vibrations of the primary amide typically appear as two distinct bands in the region of 3100-3400 cm⁻¹. The carbonyl (C=O) stretching vibration, known as the Amide I band, is expected to be a strong absorption around 1680 cm⁻¹. mdpi.comnih.gov The N-H bending vibration, or Amide II band, usually appears near 1600 cm⁻¹. mdpi.com The nitrile (C≡N) group presents a sharp, medium-intensity band in the 2220-2230 cm⁻¹ region. mdpi.comnih.gov Additionally, C=C stretching from the alkene and aromatic rings would be observed in the 1440-1600 cm⁻¹ range. mdpi.comnih.gov

Table 2: Characteristic IR Absorption Frequencies for this compound Data informed by values for (E)-2-cyano-N,3-diphenylacrylamide and other cyanoacrylamide derivatives. mdpi.comnih.govnih.gov

| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) | Intensity |

| Primary Amide | N-H Stretch | 3100-3400 (two bands) | Medium-Strong |

| Nitrile | C≡N Stretch | 2220-2230 | Medium, Sharp |

| Amide Carbonyl | C=O Stretch (Amide I) | ~1680 | Strong |

| Amide Bend | N-H Bend (Amide II) | ~1600 | Medium |

| Alkene/Aromatic | C=C Stretch | 1440-1600 | Variable |

| Aromatic | =C-H Stretch | ~3050 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is used to determine the molecular weight and can provide structural clues based on the fragmentation pattern of the molecule. For this compound (C₁₆H₁₂N₂O), the molecular weight is 248.28 g/mol . A high-resolution mass spectrum would show a molecular ion peak ([M]⁺) or a protonated molecular peak ([M+H]⁺) at m/z 249.01, confirming the elemental composition. researchgate.net

The fragmentation pattern would likely involve initial cleavages around the amide functionality. Common fragmentation pathways could include the loss of the amide radical (•CONH₂) or related neutral fragments. The stability of the diphenylmethyl cation and related resonant structures would influence the subsequent fragmentation of the main backbone. Analysis of the mass spectra of related compounds like ethyl 2-cyano-3,3-diphenylacrylate and 2-cyano-3,3-diphenylacrylic acid supports these predicted pathways, where the core (Ph)₂C=C(CN) structure is a prominent fragment.

Table 3: Predicted Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment | Formula |

| 249 | [M+H]⁺ | [C₁₆H₁₃N₂O]⁺ |

| 248 | [M]⁺ | [C₁₆H₁₂N₂O]⁺ |

| 204 | [M-CONH₂]⁺ | [C₁₅H₁₀N]⁺ |

| 178 | [C₁₄H₁₀]⁺ | Stilbene fragment |

| 165 | [C₁₃H₉]⁺ | Fluorenyl cation |

X-ray Crystallographic Analysis for Solid-State Structure

While a specific single-crystal X-ray diffraction study for this compound is not found in the surveyed literature, its solid-state structure can be inferred from related molecules. nih.gov The core C=C(CN)C=O framework is expected to be largely planar. However, significant steric hindrance between the two phenyl groups on C3, as well as between the phenyl groups and the substituents on C2, would necessitate that the phenyl rings are twisted out of the central plane, adopting a propeller-like conformation.

Furthermore, the primary amide group is a potent hydrogen bond donor and acceptor. In the solid state, it is highly probable that molecules of this compound would form intermolecular hydrogen bonds. A common motif for primary amides is the formation of hydrogen-bonded dimers, which then pack into more extended networks. nih.gov This hydrogen bonding would be a dominant factor in the crystal packing arrangement.

Computational Studies on Molecular Geometry and Electronic Structure

In the absence of experimental crystallographic data, computational methods such as Density Functional Theory (DFT) are invaluable for predicting molecular geometry and electronic properties. researchgate.net Calculations would likely confirm the non-planar, propeller-like arrangement of the two phenyl groups to minimize steric strain.

The electronic structure is characterized by a conjugated system influenced by powerful electron-withdrawing groups (EWG). The nitrile (C≡N) and the amide carbonyl (C=O) groups are strong EWGs, which polarize the C=C double bond. This creates a partial positive charge on the C3 carbon and a partial negative charge on the C2 carbon. The Highest Occupied Molecular Orbital (HOMO) would likely be distributed across the phenyl rings and the C=C bond, while the Lowest Unoccupied Molecular Orbital (LUMO) would be centered on the electron-deficient C(CN)C=O moiety. This electronic arrangement is critical to the molecule's chemical reactivity.

Conformational Dynamics and Stereochemical Aspects

The stereochemistry of this compound is simpler than some of its analogues because the two identical phenyl groups on C3 preclude E/Z isomerism across the double bond. The dominant conformational feature is the rotation of the two phenyl rings around their respective C-C single bonds. This rotation is expected to be sterically hindered, leading to a stable, twisted ground-state conformation.

Derivatives and Analogues of 2 Cyano 3,3 Diphenylprop 2 Enamide: Synthesis and Reactivity

Synthesis of Substituted 2-Cyano-3,3-diarylprop-2-enamides

The synthesis of substituted 2-cyano-3,3-diarylprop-2-enamides is often achieved through Knoevenagel condensation. This reaction typically involves the condensation of an active methylene (B1212753) compound, such as 2-cyano-N-phenylacetamide, with a substituted benzaldehyde (B42025). For instance, the reaction of N-phenyl-2-cyanoacetamide with 4-N,N-dimethylaminobenzaldehyde in boiling ethanol (B145695) with a catalytic amount of piperidine (B6355638) yields (E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-phenylprop-2-enamide. nih.gov Similarly, the condensation of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde with 2-cyanoacetamide (B1669375) in boiling ethanol under basic conditions produces 2-cyano-3-(1-phenyl-3-(thiophen-2-yl)-1H-pyrazol-4-yl)acrylamide in high yield. mdpi.com

The general synthetic approach allows for the introduction of a wide variety of substituents on the aryl rings, originating from the corresponding substituted aldehydes. This modularity enables the fine-tuning of the electronic and steric properties of the final products.

Functionalization Strategies on the Amide Nitrogen and Phenyl Moieties

Further diversification of the 2-cyano-3,3-diarylprop-2-enamide scaffold can be achieved by modifying the amide nitrogen and the phenyl groups.

Amide Nitrogen Functionalization: The amide nitrogen can be functionalized through various reactions. For example, N-alkylation can be performed to introduce different alkyl or aryl groups. The synthesis of N-alkylated-2-cyanoacetamide derivatives, which are precursors for more complex structures, is achieved by reacting substituted anilines with ethyl cyanoacetate (B8463686) at high temperatures. mdpi.comsciforum.net

Cycloaddition Reactions to Form Heterocyclic Derivatives

The electron-deficient double bond in 2-cyano-3,3-diarylprop-2-enamides makes them excellent substrates for cycloaddition reactions, providing access to a variety of heterocyclic systems. sci-rad.comyoutube.com

Quinazoline (B50416), Pyrimidine (B1678525), and Oxazine (B8389632) Derivatives

2-Cyano-3,3-diphenylprop-2-enoyl isothiocyanate, derived from the corresponding acrylamide, is a key intermediate for synthesizing quinazoline, pyrimidine, and oxazine derivatives. tsijournals.comtsijournals.com The isothiocyanate group acts as a reactive handle for cyclization reactions. For example, reaction with anthranilic acid followed by cyclization in acetic anhydride (B1165640) yields quinazoline derivatives. tsijournals.com The reaction with other nucleophiles can lead to the formation of pyrimidine and oxazine rings. tsijournals.com The synthesis of pyrimidines can also be achieved through other routes, such as the reaction of ethyl cyanoacetate with aldehydes and thiourea. researchgate.net

Pyridinone Derivatives

Substituted 3-cyano-2-pyridinones are synthesized through various methods. One common approach involves the reaction of N-alkylated-2-cyanoacetamide derivatives with acetylacetone (B45752) in the presence of a base like potassium hydroxide (B78521) in ethanol. mdpi.comsciforum.net Another method reports the synthesis of bis-(3-cyano-2-pyridone) derivatives from enaminonitriles and primary diamines. scispace.com Malononitrile is also a key starting material for the synthesis of 3-cyano-2-pyridinones through condensation with 1,3-dicarbonyl compounds. researchgate.net

Azafluorene (B8703113) Scaffolds

While direct synthesis of azafluorene scaffolds from 2-cyano-3,3-diphenylprop-2-enamide itself is not explicitly detailed in the provided context, the related chemistry of building complex heterocyclic systems suggests possibilities. The general reactivity of the cyano and amide groups, along with the potential for intramolecular cyclizations, indicates that with appropriate starting materials and reaction conditions, the formation of azafluorene-like structures could be a feasible synthetic target.

Applications as Building Blocks in Multicomponent Reactions

The reactivity of this compound and its analogues makes them valuable building blocks in multicomponent reactions (MCRs). MCRs allow for the rapid assembly of complex molecules from three or more starting materials in a single step, which is highly efficient. semanticscholar.org For instance, cyanothioacetamide, a related building block, participates in multicomponent condensations with carbonyl compounds and enamines to form 2-thionicotinonitriles. researchgate.net The use of these cyano-activated compounds in MCRs provides a powerful strategy for generating diverse libraries of heterocyclic compounds for various applications.

Biological and Biomedical Research Perspectives of 2 Cyano 3,3 Diphenylprop 2 Enamide Analogues

In Vitro Studies on Anti-inflammatory Activity

Analogues of 2-cyano-3,3-diphenylprop-2-enamide have demonstrated notable anti-inflammatory properties in various in vitro models. A key example is the compound (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01), which was developed through bioisosteric modifications of a hybrid prototype derived from indomethacin (B1671933) and paracetamol. nih.gov

In vitro assays using macrophage cultures revealed that JMPR-01 can significantly modulate the synthesis of key inflammatory mediators. Specifically, it was observed to cause a significant reduction in the production of nitrite (B80452) and the pro-inflammatory cytokine Interleukin-1β (IL-1β) at all tested concentrations. nih.gov Furthermore, at concentrations of 50 and 25 μM, JMPR-01 also effectively reduced the levels of Tumor Necrosis Factor-α (TNF-α). nih.gov These findings highlight the potential of this analogue to mitigate inflammatory responses at a cellular level.

Another related compound, 2-cyano-3,12-dioxoolean-1,9-dien-28-oic acid (CDDO), a synthetic oleanane (B1240867) triterpenoid, has also shown potent anti-inflammatory activity. capes.gov.brnih.gov In cell culture studies, CDDO was found to suppress the induction of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in mouse peritoneal macrophages, rat brain microglia, and human colon fibroblasts. capes.gov.brnih.gov The induction of these enzymes is a hallmark of the inflammatory response, and their inhibition by CDDO underscores its anti-inflammatory potential.

The anti-inflammatory effects of these analogues suggest that the 2-cyano-acrylamide scaffold is a promising framework for the development of novel anti-inflammatory agents.

Immunomodulatory Properties and Mechanisms

The immunomodulatory properties of this compound analogues are closely linked to their anti-inflammatory activities. The ability of compounds like JMPR-01 to suppress the production of pro-inflammatory cytokines such as IL-1β and TNF-α is a direct indication of their immunomodulatory potential. nih.gov These cytokines play a crucial role in the orchestration of the immune response, and their inhibition can help to dampen excessive inflammation.

The compound JMPR-01 demonstrated a significant reduction in leukocyte migration in a zymosan-induced peritonitis model in vivo, with reductions of 61.8%, 68.5%, and 90.5% at respective doses. nih.gov While this is an in vivo model, it sheds light on the potential mechanisms of immunomodulation, suggesting that these compounds may interfere with the signaling pathways that govern immune cell trafficking to sites of inflammation.

Further research into the precise molecular targets and signaling pathways affected by these compounds is necessary to fully elucidate their immunomodulatory mechanisms.

Enzyme Inhibition Studies (e.g., MAO-B)

Monoamine oxidase B (MAO-B) is a significant target in the treatment of neurodegenerative diseases like Parkinson's and Alzheimer's disease, as its activity is often elevated in patients. capes.gov.brnih.gov While direct studies on this compound and its close analogues as MAO-B inhibitors are not extensively reported, the broader class of compounds with cyano-moieties has been investigated for this activity.

The inhibition of MAO-B can lead to an increase in the levels of dopamine (B1211576) in the brain, which is beneficial for improving motor symptoms in Parkinson's disease. nih.gov Furthermore, MAO-B inhibition is also associated with neuroprotective effects. nih.gov

The potential for this compound analogues to act as MAO-B inhibitors warrants further investigation, given the established role of this enzyme in neurological disorders.

Insecticidal Property Assessment of Analogues

Derivatives of 2-cyanoacetamide (B1669375) have been synthesized and evaluated for their insecticidal activity. One study investigated the biological activity of 2-((3-Cyano-4,6-distyrylpyridin-2-yl)thio)acetamide and its cyclized form against the cowpea aphid (Aphis craccivora). researchgate.net

The results indicated that these compounds possess significant insecticidal properties. For instance, the LC50 values for one of the synthesized compounds against nymphs of the cowpea aphid were 0.192 ppm after 24 hours and 0.041 ppm after 48 hours of treatment. researchgate.net Against adult aphids, the LC50 values were 1.233 ppm and 0.142 ppm after 24 and 48 hours, respectively. researchgate.net These findings suggest that the cyanoacetamide scaffold can be a valuable starting point for the development of new insecticidal agents.

Another study on novel anthranilic diamide (B1670390) insecticides also highlighted the potential of related structures in pest control. mdpi.com

Design Principles for Biologically Active Derivatives

The design of biologically active derivatives of this compound often relies on established medicinal chemistry principles such as bioisosteric modification and active substructure splicing. nih.govmdpi.com

The synthesis of (E)-2-cyano-N,3-diphenylacrylamide (JMPR-01), for example, was based on the hybridization of molecular fragments from the known anti-inflammatory drugs indomethacin and paracetamol. nih.gov This approach aimed to combine the pharmacophoric features of these drugs to create a new molecule with enhanced anti-inflammatory potential.

The Knoevenagel condensation is a common synthetic route used to produce α,β-unsaturated 2-cyanoacetamide derivatives. nih.gov This reaction allows for the introduction of various substituents onto the core structure, enabling the exploration of structure-activity relationships. The use of microwave-assisted synthesis has been shown to be an efficient and environmentally friendly method for producing these derivatives. nih.gov

Mechanistic Insights into Biological Interactions (e.g., Molecular Docking)

Molecular docking studies have been employed to gain insights into the potential molecular targets and binding interactions of this compound analogues. For the anti-inflammatory compound JMPR-01, molecular docking was performed with several crystallographic structures of inflammatory targets, including leukotriene A4 hydrolase (LT-A4-H), phosphodiesterase 4B (PDE4B), cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and inducible nitric oxide synthase (iNOS). nih.gov

The results showed that JMPR-01 exhibited favorable binding affinity, particularly with LT-A4-H, PDE4B, and iNOS. nih.gov These in silico findings suggest potential mechanisms for the observed anti-inflammatory activity and provide a basis for further experimental validation and optimization of these compounds as inhibitors of these key inflammatory enzymes.

Similarly, molecular docking studies on other cyanoacetamide derivatives have been used to predict their binding modes with various protein receptors, aiding in the identification of potential drug candidates. researchgate.net

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Cyano-3,3-diphenylprop-2-enamide, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via a Knoevenagel condensation between cyanoacetic acid derivatives and benzophenone analogs. Key steps include:

- Reagent Selection : Use of malononitrile or cyanoacetamide with diphenylketones in the presence of a base (e.g., piperidine or ammonium acetate) .

- Solvent Optimization : Polar aprotic solvents like DMF or ethanol enhance reaction efficiency.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate) or recrystallization from ethanol improves purity.

- Yield optimization requires precise control of temperature (80–100°C) and reaction time (6–12 hours) to avoid side products like β-cyano elimination derivatives .

Q. Which spectroscopic and crystallographic techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR identify the α,β-unsaturated carbonyl system (δ ~6.8–7.5 ppm for vinyl protons; δ ~160–170 ppm for carbonyl carbons).

- IR Spectroscopy : Stretching bands for nitrile (~2200 cm) and amide (~1650 cm) groups confirm functional groups.

- X-ray Crystallography : Monoclinic crystal systems (space group P2/c) reveal planar geometry and intermolecular hydrogen bonding, critical for understanding solid-state stability .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer :

- Data Validation : Replicate studies under standardized conditions (e.g., cell lines, assay protocols).

- Structural Confirmation : Use high-resolution mass spectrometry (HRMS) and single-crystal XRD to verify derivative structures, as impurities or stereochemical variations may skew results .

- Meta-Analysis : Cross-reference pharmacological data with computational models (e.g., molecular docking) to identify structure-activity relationships (SARs) that explain divergent outcomes .

Q. What computational strategies are effective for predicting the photochemical behavior of this compound?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate HOMO-LUMO gaps to predict UV absorption profiles. For example, the compound’s π-conjugated system typically shows a HOMO-LUMO gap of ~3.5 eV, correlating with λmax ~350 nm .

- Molecular Dynamics (MD) : Simulate solvent interactions to assess stability under irradiation. Polar solvents like methanol may stabilize excited states, reducing photodegradation .

Q. How can researchers design derivatives of this compound to enhance antiviral activity?

- Methodological Answer :

- SAR-Driven Modifications : Introduce electron-withdrawing groups (e.g., -NO) at the phenyl rings to increase electrophilicity, enhancing binding to viral proteases .

- Bioisosteric Replacement : Substitute the amide group with sulfonamide or thiourea to improve metabolic stability while retaining hydrogen-bonding capacity .

- In Silico Screening : Use virtual libraries to prioritize derivatives with optimal LogP (2–4) and polar surface area (<90 Ų) for blood-brain barrier penetration in neurotropic virus studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.